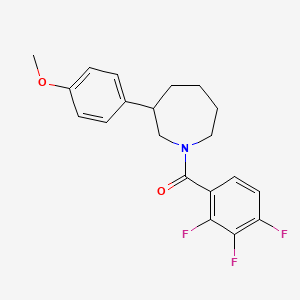
3-(4-methoxyphenyl)-1-(2,3,4-trifluorobenzoyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-methoxyphenyl)-1-(2,3,4-trifluorobenzoyl)azepane is a useful research compound. Its molecular formula is C20H20F3NO2 and its molecular weight is 363.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Chemical Structure and Properties
3-(4-Methoxyphenyl)-1-(2,3,4-trifluorobenzoyl)azepane is a synthetic compound characterized by the presence of a methoxyphenyl group and a trifluorobenzoyl moiety attached to an azepane ring. The molecular formula can be expressed as C16H15F3N, indicating the presence of fluorine atoms which often enhance biological activity through increased lipophilicity and metabolic stability.
Structural Formula
Chemical Structure
Research indicates that compounds with similar structures often exhibit diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The presence of the trifluorobenzoyl group may enhance interactions with biological targets due to increased electron-withdrawing capacity, affecting receptor binding and enzyme inhibition.
Pharmacological Studies
- Neuroprotective Effects : Analogous compounds have shown protective effects against neurodegenerative conditions. For example, studies on related diarylheptanoids demonstrate their ability to inhibit apoptosis in neuronal cells exposed to amyloid-beta (Aβ) peptides through modulation of the PI3K-Akt-mTOR signaling pathway .
- Anticancer Activity : Compounds with similar functionalities have been evaluated for anticancer properties. For instance, azepane derivatives have been reported to induce apoptosis in cancer cell lines via caspase activation pathways .
- Anti-inflammatory Properties : The methoxy group is known to enhance anti-inflammatory activity by inhibiting pro-inflammatory cytokines. Research has shown that methoxy-substituted phenolic compounds can significantly reduce inflammation markers in vitro .
Data Table: Summary of Biological Activities
Case Study 1: Neuroprotection in Alzheimer's Disease
A study investigated the effects of a related compound on PC12 cells subjected to Aβ toxicity. The results indicated that the compound significantly restored cell viability and inhibited caspase-3 activation, suggesting a protective role against neurodegeneration .
Case Study 2: Anticancer Potential
Another study focused on azepane derivatives showing promising results in inhibiting tumor growth in vitro. The mechanism involved the modulation of apoptotic pathways, highlighting the potential of this class of compounds in cancer therapy .
Properties
IUPAC Name |
[3-(4-methoxyphenyl)azepan-1-yl]-(2,3,4-trifluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO2/c1-26-15-7-5-13(6-8-15)14-4-2-3-11-24(12-14)20(25)16-9-10-17(21)19(23)18(16)22/h5-10,14H,2-4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSUJYDTLPYARI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=C(C(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














